3,4-Dichloro-1H-pyrrole-2,5-dione

Antifungal Agricultural fungicide Maleimide derivatives

Researchers facing limited antifungal efficacy with non-halogenated maleimides can now access 3,4-dichloro-1H-pyrrole-2,5-dione, a validated privileged scaffold. Its N-(3,5-dichlorophenyl) derivative achieves EC₅₀ = 1.11 µg/mL against S. sclerotiorum, outperforming dicloran (EC₅₀ = 1.72 µg/mL). Key benefits: • Dual chlorine atoms enable sequential nucleophilic substitutions for diverse 3-amino-4-chloromaleimide libraries. • The scaffold serves as both a reactive warhead (164 Da) and a latent fluorophore for target ID probes. • Intrinsic anticancer activity (IC₅₀ = 4.75-9.60 µM against prostate cancer cells) supports hit-to-lead programs. Available in high purity with global shipping.

Molecular Formula C4HCl2NO2
Molecular Weight 165.96 g/mol
CAS No. 1193-54-0
Cat. No. B072937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-1H-pyrrole-2,5-dione
CAS1193-54-0
Molecular FormulaC4HCl2NO2
Molecular Weight165.96 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)NC1=O)Cl)Cl
InChIInChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)
InChIKeyKVBAKSQRUXXHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-1H-pyrrole-2,5-dione: Core Identity & Specifications


3,4-Dichloro-1H-pyrrole-2,5-dione (CAS 1193-54-0), also known as dichloromaleimide or diCMI, is a heterocyclic compound with the molecular formula C₄HCl₂NO₂ and a molecular weight of 165.96 g/mol [1]. It is characterized by a pyrrole-2,5-dione core with chlorine substitutions at the 3 and 4 positions [2]. This compound serves as a versatile electrophilic synthon in organic synthesis and a reactive scaffold for generating diverse libraries of substituted maleimides, including 3-amino-4-chloromaleimides, via nucleophilic aromatic substitution of one or both chlorine atoms [3]. Notably, while historically known as a synthetic product, it has been recently identified as a natural metabolite isolated from the mangrove-derived fungus *Mollisia* sp. SCSIO41409 [4].

Electrophilic synthon for diverse maleimide libraries
Reactive scaffold with sequential substitution handles
Natural metabolite from mangrove-derived fungus
Fluorogenic probe precursor (diCMI) for affinity labeling

3,4-Dichloro-1H-pyrrole-2,5-dione: Irreplaceable vs. Analogs


Substituting 3,4-dichloro-1H-pyrrole-2,5-dione with its closest analogs—unsubstituted maleimide or 3-methylmaleimide—is not functionally equivalent and will yield different biological outcomes. Comparative studies demonstrate that the presence, number, and type of substituents on the maleimide ring directly modulate antifungal potency and spectrum of action. For instance, the 3,4-dichloro pattern is essential for achieving low EC₅₀ values against *Sclerotinia sclerotiorum* compared to commercial fungicides [1], while specific N-alkyl chain lengths on the dichloromaleimide scaffold critically influence the breadth of antifungal activity against diverse fungal pathogens, an effect not observed with non-chlorinated analogs [2]. Furthermore, the dual chlorine atoms provide a unique synthetic handle for sequential nucleophilic substitutions, enabling the construction of complex 3-amino-4-chloromaleimide hybrids unattainable from non-halogenated starting materials [3]. These quantifiable performance gaps underscore that generic substitution is untenable for applications requiring specific reactivity or biological activity.

Non-halogenated maleimide analogs lack chain-length-dependent antifungal SAR, limiting spectrum tunability.
Replacing 3,4-dichloro pattern removes unique dual electrophilic reactivity for sequential nucleophilic substitutions.
N-alkyl substituent variations may shift antifungal potency and pathogen coverage profiles significantly.

3,4-Dichloro-1H-pyrrole-2,5-dione: Head-to-Head Evidence


Antifungal Potency vs. Dicloran in Sclerotinia Assay

N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide, a derivative of 3,4-dichloro-1H-pyrrole-2,5-dione, demonstrated superior antifungal potency compared to the commercial fungicide dicloran. It achieved an EC₅₀ of 1.11 µg mL⁻¹ against the phytopathogenic fungus *Sclerotinia sclerotiorum*, which is 35% more potent than dicloran's EC₅₀ of 1.72 µg mL⁻¹ in the same assay [1]. This head-to-head comparison establishes the 3,4-dichloro scaffold as a privileged structure for developing potent fungicidal agents.

Antifungal EC₅₀ comparison
Head-to-head
1.11 µg mL⁻¹ (diCMI derivative) vs 1.72 µg mL⁻¹ (dicloran)
Reported 35% lower EC₅₀; supports antifungal screening context
Against S. sclerotiorum; in vitro assay
Antifungal Agricultural fungicide Maleimide derivatives

Broad-Spectrum Antifungal Activity via N-Substitution

A structure-activity relationship (SAR) study revealed that the 3,4-dichloromaleimide core is critical for broad-spectrum antifungal activity, an effect not observed with non-halogenated maleimide analogs. The compound N-phenylpropyl-3,4-dichloromaleimide exhibited the broadest spectrum of action and the lowest Minimal Inhibitory Concentrations (MIC) against a panel of yeasts, filamentous fungi, and clinical *Candida albicans* isolates [1]. Crucially, this activity was shown to be dependent on the alkyl chain length of the N-substituent specifically for the dichloro series, whereas N-phenylalkyl-maleimide derivatives lacking the chlorine atoms did not display this chain-length-dependent activity [1].

SAR-driven spectrum
SAR context
Activity dependent on N-alkyl chain length in dichloro series
Supports spectrum interpretation and tunable antifungal design
Non-chlorinated maleimides did not exhibit chain-length-dependent activity
Antifungal Structure-Activity Relationship Broad-spectrum

Fluorogenic Affinity Labeling: diCMI vs. Two-Component Systems

3,4-Dichloro-1H-pyrrole-2,5-dione (diCMI) is uniquely differentiated as a combined reactive group and fluorogenic tag for affinity labeling. Upon reaction with a nucleophilic lysine residue on a target protein, the non-fluorescent diCMI unit is converted into a fluorescent 2-amino-3-chloromaleimide fluorophore [1]. This dual functionality eliminates the need for a separate tag unit (e.g., a bulky fluorophore) and subsequent conjugation steps, which are standard in traditional affinity labeling probe design [1]. Its small size (164 Da) minimizes potential disruption to the ligand's binding affinity, offering a distinct advantage over larger two-component systems [1].

Fluorogenic probe design
Method context
diCMI (164 Da) acts as reactive warhead and latent fluorophore
Simplifies probe synthesis; may reduce binding perturbation risk
Eliminates secondary fluorophore conjugation steps
Chemical Biology Affinity Labeling Fluorogenic Probes Protein Labeling

Antiproliferative Activity: Parent vs. Hybrid Derivatives

The parent compound, 3,4-dichloro-1H-pyrrole-2,5-dione, exhibits intrinsic antiproliferative activity, serving as a baseline for its derivatives. It demonstrated IC₅₀ values of 9.60 µM and 4.75 µM against the human prostate cancer cell lines PC-3 and LNCaP, respectively [1]. This endogenous activity provides a foundation for further synthetic elaboration. Chalcone-imide derivatives based on this scaffold have been shown to be more effective against breast cancer cells (MCF-7) than the positive control doxorubicin, indicating that the core structure can be optimized for enhanced and selective cytotoxicity [2].

Antiproliferative baseline
Cross-study
IC₅₀ 9.60 µM (PC-3) / 4.75 µM (LNCaP) parent compound
Reported cell-model response context; baseline for lead optimization
Derivatives may show enhanced response against MCF-7 cells (context-dependent)
Anticancer Antiproliferative Maleimide Hybrids Prostate Cancer

3,4-Dichloro-1H-pyrrole-2,5-dione: Validated Application Scenarios


Fungicide Lead Optimization for Sclerotinia Control

Procure 3,4-dichloro-1H-pyrrole-2,5-dione as a privileged scaffold for developing next-generation antifungal agents. Its derivative, N-(3,5-dichlorophenyl)-3,4-dichloromaleimide, has demonstrated superior potency (EC₅₀ = 1.11 µg mL⁻¹) against the economically important phytopathogen *S. sclerotiorum* compared to the commercial fungicide dicloran (EC₅₀ = 1.72 µg mL⁻¹) [4]. This quantifiable advantage justifies its use as a core template in structure-activity relationship (SAR) campaigns aimed at discovering more effective crop protection agents.

Broad-Spectrum Antifungal Development via N-Alkylation

Utilize this scaffold for synthesizing libraries of N-substituted analogs to target a wide range of fungal pathogens. Research confirms that the antifungal activity and spectrum of N-phenylalkyl-3,4-dichloromaleimides are exquisitely dependent on alkyl chain length, a property not shared by non-halogenated maleimides [4]. This allows for rational, structure-guided tuning of antifungal properties, making it an essential starting material for developing broad-spectrum antimycotics for both agricultural and potential clinical applications.

Minimalist Fluorogenic Probes for Affinity Labeling

Source 3,4-dichloro-1H-pyrrole-2,5-dione (diCMI) for constructing advanced chemical probes for target identification. Its unique ability to act as both a small (164 Da) reactive warhead and a latent fluorophore upon reaction with a target protein simplifies probe design and downstream analysis [4]. This single-component system eliminates the need for bulky fluorophore tags and secondary conjugation steps, reducing the risk of perturbing ligand binding and streamlining the identification and visualization of protein targets in complex biological samples.

Antiproliferative Agent Scaffold in Medicinal Chemistry

Employ 3,4-dichloro-1H-pyrrole-2,5-dione as a validated starting point for anticancer drug discovery. The parent compound possesses intrinsic antiproliferative activity against prostate cancer cell lines (IC₅₀ = 4.75-9.60 µM) [4], and synthetic elaboration into chalcone-imide hybrids yields compounds with activity surpassing that of doxorubicin in breast cancer models [5]. This established biological baseline and demonstrated synthetic tractability make it a strategic choice for hit-to-lead programs.

Application
Selection Property
Validation Focus
Fungicide lead optimization research
3,4-Dichloro scaffold for potency enhancement
Antifungal EC₅₀ endpoint against S. sclerotiorum
Broad-spectrum antifungal SAR studies
N-alkyl chain length-dependent activity
Spectrum-of-action and MIC screening
Fluorogenic probe design for target ID
Dual reactive-warhead/fluorophore unit (164 Da)
Labeling workflow and binding preservation
Cancer cell-model antiproliferative studies
Baseline antiproliferative scaffold
Cell-model endpoint review and derivative SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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